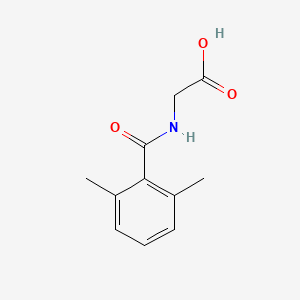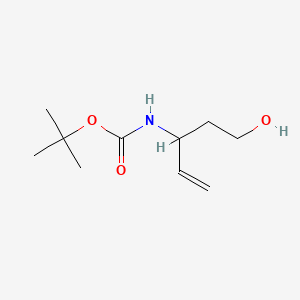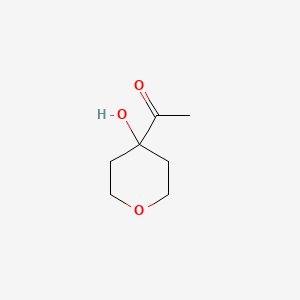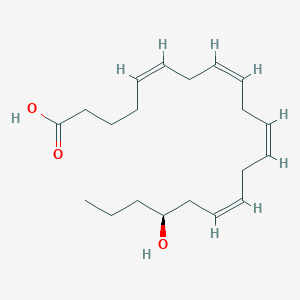
2,6-Dimethylhippuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylhippuric acid: is a derivative of hippuric acid, where the benzene ring is substituted with two methyl groups at the 2 and 6 positions. This compound is of interest due to its role as a biomarker for exposure to certain solvents, such as xylene. It is commonly found in the urine of individuals exposed to these solvents, making it a valuable indicator in occupational health studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylhippuric acid can be synthesized through the reaction of 2,6-dimethylbenzoic acid with glycine. The reaction typically involves the formation of an amide bond between the carboxyl group of 2,6-dimethylbenzoic acid and the amino group of glycine. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as the use of automated peptide synthesizers or flow chemistry techniques. These methods allow for the efficient production of the compound in larger quantities while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-Dimethylhippuric acid can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine, 2,6-dimethylbenzylamine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products:
Oxidation: Formation of 2,6-dimethylbenzoic acid.
Reduction: Formation of 2,6-dimethylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 2,6-Dimethylhippuric acid is used as a model compound in studies of amide bond formation and hydrolysis. It serves as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: In biological research, this compound is studied for its role as a biomarker for xylene exposure. It helps in understanding the metabolism and excretion of xylene in the human body.
Medicine: The compound is used in toxicology studies to assess the exposure levels of individuals to xylene and related solvents. It aids in the development of safety guidelines and exposure limits for occupational health.
Industry: this compound is utilized in the chemical industry as an intermediate in the synthesis of other compounds. It is also used in the development of analytical standards for quality control in manufacturing processes.
Mechanism of Action
The primary mechanism of action of 2,6-dimethylhippuric acid is its role as a metabolite of xylene. Xylene is metabolized in the liver by cytochrome P450 enzymes to form methylbenzoic acids, which are then conjugated with glycine to produce this compound. This compound is subsequently excreted in the urine. The molecular targets involved in this process include the enzymes responsible for the oxidation and conjugation reactions.
Comparison with Similar Compounds
Hippuric acid: The parent compound, without the methyl substitutions on the benzene ring.
3-Methylhippuric acid: A similar compound with a single methyl group at the 3 position.
4-Methylhippuric acid: A similar compound with a single methyl group at the 4 position.
Comparison: 2,6-Dimethylhippuric acid is unique due to the presence of two methyl groups at the 2 and 6 positions, which can influence its chemical reactivity and metabolic pathways. Compared to hippuric acid, the additional methyl groups can affect the compound’s solubility, stability, and interactions with enzymes. The presence of two methyl groups also makes it a more specific biomarker for xylene exposure compared to its mono-methylated counterparts.
Properties
IUPAC Name |
2-[(2,6-dimethylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-3-5-8(2)10(7)11(15)12-6-9(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLYGBUJXQJDTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724807 |
Source


|
| Record name | N-(2,6-Dimethylbenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187980-98-9 |
Source


|
| Record name | N-(2,6-Dimethylbenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Nitro-[1,3]dioxolo[4,5-G]quinolin-6-OL](/img/structure/B573863.png)

![N-[3-(dipropylamino)phenyl]methanesulfonamide](/img/structure/B573866.png)
